molecular formula C8H11ClN2O2 B2637431 ethyl 4-chloro-1-ethyl-1H-pyrazole-5-carboxylate CAS No. 1693896-45-5

ethyl 4-chloro-1-ethyl-1H-pyrazole-5-carboxylate

Cat. No.: B2637431
CAS No.: 1693896-45-5
M. Wt: 202.64
InChI Key: GLRYPOWIDJMQRK-UHFFFAOYSA-N
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Description

Ethyl 4-chloro-1-ethyl-1H-pyrazole-5-carboxylate is a chemical compound of significant interest in organic synthesis and medicinal chemistry research. While specific biological data for this exact ester is limited, its structure places it within the important class of pyrazole derivatives, which are widely recognized for their diverse biological activities and applications in scientific development . Pyrazole derivatives are extensively investigated for their potential in pharmaceutical development, with studies highlighting their antitumor, antimicrobial, anti-inflammatory, and antinociceptive properties . In agrochemical research, similar chloro-substituted pyrazole compounds have been explored for their insecticidal and acaricidal activities, demonstrating the value of this chemical scaffold in crop protection science . The molecular structure of this compound, featuring a chloro substituent and an ethyl carboxylate group, makes it a versatile synthetic intermediate. Researchers can utilize it for further chemical modifications, including hydrolysis to the corresponding carboxylic acid or nucleophilic substitution reactions to introduce new functional groups, thereby enabling the creation of novel compounds for structure-activity relationship (SAR) studies . This product is intended for research and laboratory use only. It is not approved for human or veterinary diagnostic or therapeutic uses, nor for any personal applications. Researchers should handle this material with appropriate safety precautions, refer to the corresponding Safety Data Sheet (SDS) before use, and adhere to all relevant laboratory safety protocols.

Properties

IUPAC Name

ethyl 4-chloro-2-ethylpyrazole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11ClN2O2/c1-3-11-7(6(9)5-10-11)8(12)13-4-2/h5H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLRYPOWIDJMQRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C=N1)Cl)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-chloro-1-ethyl-1H-pyrazole-5-carboxylate typically involves the reaction of 4-chloro-3-methylpyrazole with ethyl bromoacetate in the presence of a base. The resulting intermediate is then reacted with formic acid to yield the final product . Another method involves the reaction of 1-methyl-3-ethyl-4-chloro-5-pyrazolecarboxylic acid with thionyl chloride in chloroform at 50°C .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-chloro-1-ethyl-1H-pyrazole-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions involving this compound include bases (e.g., sodium hydroxide), acids (e.g., formic acid), and nucleophiles (e.g., amines). Reaction conditions typically involve moderate temperatures and solvents such as chloroform or ethanol .

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield various substituted pyrazole derivatives .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Recent studies have indicated that derivatives of pyrazole compounds, including ethyl 4-chloro-1-ethyl-1H-pyrazole-5-carboxylate, exhibit promising anticancer properties. For instance, research has shown that modifications to the pyrazole structure can enhance selectivity and potency against specific cancer types. The compound's ability to inhibit certain protein interactions related to tumor growth makes it a candidate for further development in cancer therapies .

PRMT5 Inhibitors
this compound has been discussed in the context of protein arginine methyltransferase 5 (PRMT5) inhibitors. These inhibitors are being explored for their potential in treating various cancers due to their role in regulating gene expression and cellular proliferation. The compound's structural characteristics allow it to interact effectively with PRMT5, suggesting a pathway for developing targeted cancer therapies .

Agricultural Applications

Pesticide Development
The compound is also being investigated for its potential use as a pesticide or herbicide. Its structure allows for the modification of biological activity, which can lead to the development of new agrochemicals aimed at improving crop protection against pests and diseases. The chlorinated pyrazole derivatives have shown efficacy in inhibiting the growth of specific plant pathogens .

Synthesis and Environmental Considerations

Green Chemistry Approaches
The synthesis of this compound has been optimized using environmentally friendly methods. Recent innovations highlight the use of dimethyl carbonate as a green reagent, replacing more toxic substances traditionally used in chemical synthesis. This approach not only enhances safety but also reduces environmental impact by minimizing hazardous waste production .

Case Studies

Study Focus Findings
Study on PRMT5 inhibitorsCancer therapyThis compound showed significant potency against PRMT5, indicating potential for targeted cancer treatments .
Pesticide efficacyAgricultural chemistryModifications of pyrazole derivatives demonstrated effective inhibition of plant pathogens, suggesting utility in crop protection .
Green synthesis methodsEnvironmental chemistryUtilization of dimethyl carbonate led to safer synthesis processes with reduced toxic byproducts .

Mechanism of Action

The mechanism of action of ethyl 4-chloro-1-ethyl-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s pyrazole ring structure allows it to bind to various enzymes and receptors, potentially inhibiting or modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Substituent Variations and Functional Groups

The following table summarizes key differences between ethyl 4-chloro-1-ethyl-1H-pyrazole-5-carboxylate and analogous compounds:

Compound Name Substituents (Positions) Molecular Weight (g/mol) Key Functional Groups Applications/Hazards References
This compound Cl (4), ethyl (1), ethyl ester (5) 202.64 Chloro, ester Discontinued; potential intermediate
Ethyl 5-[(3-chloro-4-methylphenyl)sulfamoyl]-1H-pyrazole-4-carboxylate Sulfamoyl (5), 3-chloro-4-methylphenyl (N) 357.81 Sulfonamide, chloro, ester Pharmaceutical intermediate
Ethyl 5-cyano-1-phenyl-1H-pyrazole-4-carboxylate Cyano (5), phenyl (1) 241.25 Cyano, ester Lab use; H302 (acute toxicity), H315 (skin irritation)
Ethyl 5-amino-3-chloro-1H-pyrazole-4-carboxylate NH₂ (5), Cl (3) 219.67 Amino, chloro, ester Pharmaceutical intermediate (CAS: 1380351-61-0)
Ethyl 1-(3-chloropyridin-2-yl)-5-methyl-1H-pyrazole-4-carboxylate 3-chloropyridinyl (1), methyl (5) 295.74 Chloropyridinyl, ester Agrochemical intermediate (CAS: 1017456-57-3)
Ethyl 5-amino-1-cyclohexyl-1H-pyrazole-4-carboxylate Cyclohexyl (1), NH₂ (5) 237.30 Amino, cyclohexyl, ester Synthetic intermediate (CAS: 21253-62-3)

Key Structural and Functional Differences

Substituents at position 1 vary widely: ethyl (target), phenyl , chloropyridinyl , and cyclohexyl . Bulky groups like cyclohexyl may reduce solubility but enhance lipophilicity, critical for drug design .

Functional Group Impact: Sulfonamide groups (e.g., in ethyl 5-[(3-chloro-4-methylphenyl)sulfamoyl]-1H-pyrazole-4-carboxylate) enhance biological activity by mimicking enzyme substrates . Cyano groups (e.g., in ethyl 5-cyano-1-phenyl-1H-pyrazole-4-carboxylate) are electron-withdrawing, increasing electrophilicity for nucleophilic substitution reactions but raising toxicity risks .

Crystallographic Behavior :

  • Weak C–H···O interactions and Cl···N contacts (3.046 Å) in 5-chloro-1,3-dimethyl-1H-pyrazole carboxylate suggest distinct packing compared to the target compound, which lacks methyl groups .

Biological Activity

Ethyl 4-chloro-1-ethyl-1H-pyrazole-5-carboxylate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential applications in various fields, including pharmacology and agrochemistry.

This compound belongs to the pyrazole family, known for their versatile chemical properties. The compound can undergo several reactions, including:

  • Substitution Reactions : The chlorine atom can be replaced by nucleophiles like amines or thiols.
  • Hydrolysis : The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
  • Oxidation and Reduction : These reactions can modify functional groups to enhance biological activity.

Antimicrobial Properties

Research indicates that pyrazole derivatives exhibit significant antimicrobial activity. This compound has shown effectiveness against various pathogens. A study reported that derivatives of this compound demonstrated potent activity against Mythimna separate, Helicoverpa armigera, and Spodoptera frugiperda, with lethal activities observed at concentrations as low as 500 mg/L .

Anticancer Activity

The compound's derivatives have been evaluated for anticancer properties, showing promising results in inhibiting cancer cell lines. For instance, certain pyrazole derivatives exhibited IC50 values in the micromolar range against various cancer cell lines, indicating their potential as therapeutic agents .

Compound Cell Line IC50 (µM)
Ethyl 4-chloro-1-ethyl-pyrazoleA549 (lung)26
Pyrazole derivative XMCF7 (breast)3.79
Pyrazole derivative YHep-2 (laryngeal)3.25

The biological activity of this compound is attributed to its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors involved in cell proliferation and survival pathways. For example, some studies suggest that these compounds may act as inhibitors of Aurora kinases, which are critical in cancer cell mitosis .

Case Studies

Several studies have explored the biological applications of this compound:

  • Antifungal Activity : A derivative demonstrated an inhibition rate of 77.8% against Pyricularia oryzae, indicating its potential use in agricultural applications as a fungicide .
  • Insecticidal Activity : In laboratory settings, compounds derived from this compound showed effective insecticidal properties, suggesting their utility in pest management strategies .
  • Pharmacological Studies : Ongoing research is investigating the compound's role in drug discovery, focusing on its potential as an anti-inflammatory and anticancer agent due to its ability to modulate various biochemical pathways .

Q & A

What are the optimal synthetic routes for ethyl 4-chloro-1-ethyl-1H-pyrazole-5-carboxylate, and how do reaction conditions influence yield?

Basic
The compound is typically synthesized via cyclocondensation or Suzuki coupling. For cyclocondensation, analogous methods involve reacting ethyl acetoacetate with DMF-DMA (dimethylformamide dimethyl acetal) and hydrazine derivatives, followed by chlorination. For example, 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate was synthesized using cyclocondensation of ethyl acetoacetate, phenylhydrazine, and DMF-DMA under reflux . Yield optimization requires precise stoichiometry, temperature control (70–100°C), and inert atmospheres. Post-synthetic chlorination (e.g., using POCl₃ or SOCl₂) at 0–5°C minimizes side reactions .

Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Basic
Key techniques include:

  • NMR : ¹H/¹³C NMR identifies substituents and confirms regioselectivity. For example, pyrazole C-4 carboxylate protons appear as a triplet at δ 4.3–4.5 ppm, while ethyl groups show quartets near δ 1.3–1.5 ppm .
  • IR : Carboxylate C=O stretching (~1700 cm⁻¹) and C-Cl absorption (~750 cm⁻¹) are diagnostic .
  • X-ray crystallography : SHELX/SIR97 software refines crystal structures, resolving bond lengths and angles. For related pyrazoles, Cl-substituted positions exhibit bond lengths of 1.73–1.75 Å .

How can computational methods predict reaction pathways and regioselectivity for pyrazole derivatives?

Advanced
Quantum chemical calculations (e.g., DFT at B3LYP/6-31G* level) model transition states and activation energies. For example, ICReDD’s reaction path search methods optimize substituent positioning by simulating electron density maps and frontier molecular orbitals. This predicts preferential chlorination at C-4 due to lower steric hindrance compared to C-3 . Coupling experimental data (e.g., HPLC yields) with computational results refines synthetic protocols .

How should researchers resolve contradictions in spectral data during structural elucidation?

Advanced
Contradictions (e.g., unexpected NMR splitting or IR peak shifts) arise from impurities or tautomerism. Strategies include:

  • Cross-validation : Compare experimental data with computed spectra (Gaussian09 or ORCA). For example, computed ¹³C NMR shifts for pyrazole C-5 (δ 145–150 ppm) must align with observed values .
  • Crystallographic verification : Single-crystal X-ray structures (using SHELXL) unambiguously confirm substituent positions. A 2012 study resolved ambiguities in a chlorobenzyl-pyrazole derivative via crystallography .

What solvent systems and catalysts enhance Suzuki coupling efficiency for pyrazole carboxylates?

Advanced
For Suzuki-Miyaura cross-coupling:

  • Solvents : DMF/H₂O (4:1) at 80°C improves boronic acid solubility.
  • Catalysts : Pd(PPh₃)₄ (1–5 mol%) with K₃PO₄ base achieves >85% yield for aryl-substituted pyrazoles. Lower yields (<60%) occur with electron-withdrawing substituents due to reduced oxidative addition efficiency .

How can reaction design principles (DoE) optimize multi-step synthesis?

Advanced
Design of Experiments (DoE) identifies critical factors (e.g., temperature, catalyst loading). For a 3-step synthesis (cyclocondensation, chlorination, esterification):

  • Taguchi arrays prioritize temperature (most significant) over solvent polarity.
  • Response surface modeling (e.g., Minitab) predicts optimal conditions: 90°C for cyclocondensation, 0°C for chlorination, and 1.2 eq. esterifying agent .

What challenges arise in crystallizing this compound, and how are they addressed?

Advanced
Challenges include low melting points (78–80°C) and polymorphism. Solutions:

  • Slow evaporation from ethanol/hexane (1:3) at 4°C yields monoclinic crystals (space group P2₁/c).
  • Twinned data require SHELXL’s TWIN/BASF commands for refinement. A 2008 study achieved R-factor = 0.034 using this approach .

What mechanistic insights explain regioselectivity in electrophilic substitution reactions?

Advanced
Electrophilic substitution favors C-4 due to:

  • Resonance stabilization : The carboxylate group donates electron density to C-5, making C-4 more nucleophilic.
  • Steric effects : The 1-ethyl group hinders attack at C-3. Computational studies (M06-2X/def2-TZVP) show a 12 kcal/mol preference for C-4 chlorination .

How are structure-activity relationships (SAR) modeled for pyrazole carboxylates in drug discovery?

Advanced
SAR studies combine docking (AutoDock Vina) and MD simulations (GROMACS). For example:

  • Hydrophobic interactions : The ethyl group enhances membrane permeability (logP ~2.5).
  • Chlorine at C-4 : Increases binding affinity to kinase targets (ΔG = -9.2 kcal/mol) .

What analytical methods quantify degradation products under accelerated stability conditions?

Advanced
Forced degradation (40°C/75% RH for 4 weeks) followed by:

  • LC-MS/MS : Identifies hydrolyzed carboxylate (m/z 215.1) and dechlorinated byproducts.
  • Kinetic modeling : Zero-order decay (k = 0.015 day⁻¹) correlates with ester hydrolysis .

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